N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0742711
InChI: InChI=1S/C16H22N2O5S/c1-2-3-5-14(16(20)21)17-24(22,23)13-9-7-12(8-10-13)18-11-4-6-15(18)19/h7-10,14,17H,2-6,11H2,1H3,(H,20,21)
SMILES: CCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O
Molecular Formula: C16H22N2O5S
Molecular Weight: 354.4 g/mol

N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine

CAS No.:

Cat. No.: VC0742711

Molecular Formula: C16H22N2O5S

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine -

Specification

Molecular Formula C16H22N2O5S
Molecular Weight 354.4 g/mol
IUPAC Name 2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]hexanoic acid
Standard InChI InChI=1S/C16H22N2O5S/c1-2-3-5-14(16(20)21)17-24(22,23)13-9-7-12(8-10-13)18-11-4-6-15(18)19/h7-10,14,17H,2-6,11H2,1H3,(H,20,21)
Standard InChI Key XJZNEFMSMRZHMF-UHFFFAOYSA-N
SMILES CCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O
Canonical SMILES CCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator